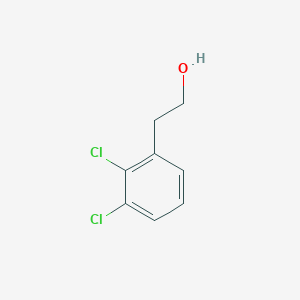

2-(2,3-Dichlorophenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJDHDLMGJKZKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370485 | |

| Record name | 2-(2,3-dichlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114686-85-0 | |

| Record name | 2-(2,3-dichlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,3-Dichlorophenyl)ethanol: Chemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(2,3-Dichlorophenyl)ethanol, an important chemical intermediate. Due to a notable scarcity of specific experimental data for the 2,3-dichloro isomer in publicly available literature, this document also includes relevant data for the closely related and more extensively studied isomers, 2-(3,4-Dichlorophenyl)ethanol and 2-(2,4-Dichlorophenyl)ethanol, to provide a comparative context. All quantitative data is presented in structured tables, and a representative experimental workflow for its synthesis is detailed.

Core Chemical and Physical Properties

While specific experimental data for this compound is limited, the properties of its isomers provide valuable insights. The following table summarizes available data for 2-(3,4-Dichlorophenyl)ethanol and 2-(2,4-Dichlorophenyl)ethanol.

| Property | 2-(3,4-Dichlorophenyl)ethanol | 2-(2,4-Dichlorophenyl)ethanol |

| CAS Number | 35364-79-5[1] | 13692-14-3[2][3] |

| Molecular Formula | C₈H₈Cl₂O[1] | C₈H₇Cl₃O |

| Molecular Weight | 191.05 g/mol [1] | 225.5 g/mol [4] |

| Melting Point | Not available | 48-52°C[2][4] |

| Boiling Point | Not available | 323.3°C at 760 mmHg[2][4] |

| XLogP3 | 3.2[1] | Not available |

Spectroscopic Data

Safety and Handling

This compound and its isomers are classified as irritants. The following safety precautions should be observed:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P264: Wash skin thoroughly after handling.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

-

Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[5]

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in the cited literature, a general methodology can be derived from the synthesis of related compounds, such as the reduction of a corresponding ketone precursor.

Representative Synthesis of a Dichlorophenyl Ethanol Derivative:

This protocol is a representative example based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

2-Chloro-1-(2,3-dichlorophenyl)ethanone (precursor)

-

Sodium borohydride (NaBH₄)

-

Methanol (solvent)

-

Dichloromethane (extraction solvent)

-

Saturated aqueous sodium bicarbonate (quenching agent)

-

Anhydrous magnesium sulfate (drying agent)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve 2-Chloro-1-(2,3-dichlorophenyl)ethanone in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

-

Reduction: Slowly add sodium borohydride to the cooled solution portion-wise, maintaining the temperature below 5°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly add saturated aqueous sodium bicarbonate to quench the excess sodium borohydride.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a dichlorophenyl ethanol derivative.

Caption: General workflow for the synthesis and purification of this compound.

This guide serves as a foundational resource for professionals working with this compound and its analogs. Further experimental investigation is necessary to fully characterize the specific properties of the 2,3-dichloro isomer.

References

- 1. 2-(3,4-Dichlorophenyl)ethanol | C8H8Cl2O | CID 244558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-CHLORO-1-(2,4-DICHLOROPHENYL)ETHANOL | CAS#:13692-14-3 | Chemsrc [chemsrc.com]

- 3. 13692-14-3|2-Chloro-1-(2,4-dichlorophenyl)ethanol|BLD Pharm [bldpharm.com]

- 4. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]

- 5. aksci.com [aksci.com]

An In-depth Technical Guide to the Molecular Structure of 2-(2,3-Dichlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,3-Dichlorophenyl)ethanol is an aromatic alcohol characterized by an ethanol group attached to a 2,3-dichlorinated benzene ring. While specific research on this particular isomer is limited in publicly available literature, its structural analogs, such as 2-(2,4-dichlorophenyl)ethanol and 2-(3,4-dichlorophenyl)ethanol, are recognized as key intermediates in the synthesis of various pharmaceutical compounds, notably antifungal agents.[1][2] This guide provides a comprehensive overview of the known structural and chemical properties of this compound, alongside extrapolated methodologies for its synthesis and characterization based on closely related compounds.

Molecular Structure and Properties

The fundamental properties of this compound are summarized below. These identifiers are crucial for accurately sourcing and documenting the compound in a research setting.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 114686-85-0 | [4] |

| Molecular Formula | C₈H₈Cl₂O | [3] |

| Molecular Weight | 191.05 g/mol | [5] |

| Monoisotopic Mass | 189.99522 Da | [3] |

| SMILES | C1=CC(=C(C(=C1)Cl)Cl)CCO | [3] |

| InChI | InChI=1S/C8H8Cl2O/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,11H,4-5H2 | [3] |

| InChIKey | FJJDHDLMGJKZKV-UHFFFAOYSA-N | [3] |

Synthesis Protocols

General Experimental Protocol: Reduction of Dichlorophenylacetic Acid

-

Reaction Setup: A three-necked flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

Reducing Agent Suspension: A reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), is suspended in a dry ethereal solvent like diethyl ether or tetrahydrofuran (THF) within the reaction flask.

-

Substrate Addition: A solution of 2,3-dichlorophenylacetic acid dissolved in the same dry solvent is added dropwise from the dropping funnel to the stirred suspension of the reducing agent. The rate of addition is controlled to maintain a gentle reflux.

-

Reaction and Quenching: After the addition is complete, the reaction mixture is stirred for an additional period to ensure the reaction goes to completion. The reaction is then carefully quenched by the slow, dropwise addition of water, followed by an aqueous acid or base solution to neutralize the mixture and precipitate aluminum salts.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by techniques such as column chromatography or distillation under reduced pressure to yield pure this compound.

Below is a generalized workflow for the synthesis of dichlorophenylethanol compounds.

Spectroscopic Data and Structural Elucidation

Specific spectroscopic data for this compound are not available in the surveyed databases. However, based on its structure and data from its 2,4-dichloro isomer, the expected spectral characteristics can be predicted.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern for the three aromatic protons on the dichlorophenyl ring. The two methylene groups of the ethanol side chain would likely appear as two distinct triplets. A broad singlet, exchangeable with D₂O, would correspond to the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum should display six signals for the aromatic carbons, with the two carbons bonded to chlorine atoms being downfield. Two additional signals would be present for the two carbons of the ethanol side chain.

Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 190 (for ³⁵Cl isotopes). A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks) would be a key diagnostic feature. Fragmentation would likely involve the loss of the ethanol side chain, leading to a prominent dichlorobenzyl cation fragment.

The table below summarizes the predicted mass spectrometry data.

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 191.00250 |

| [M+Na]⁺ | 212.98444 |

| [M-H]⁻ | 188.98794 |

| [M]⁺ | 189.99467 |

Source: Predicted data from PubChemLite[3]

Biological Activity and Signaling Pathways

There is no specific information on the biological activity or associated signaling pathways for this compound in the currently available literature. However, its structural similarity to other dichlorophenylethanol isomers, which are known precursors to antifungal drugs like luliconazole, suggests that its primary relevance may be as a synthetic intermediate in pharmaceutical chemistry.[1][2] These antifungal agents typically function by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes, but there is no direct evidence to suggest that this compound itself has this activity.

The logical relationship of this compound to the development of antifungal drugs is depicted below.

Conclusion

This compound is a dichlorinated aromatic alcohol for which specific experimental data is scarce. Its primary significance for researchers in drug development likely lies in its potential role as a building block or intermediate for more complex molecules, a role well-established for its isomers. The synthetic and analytical approaches outlined in this guide, extrapolated from related compounds, provide a foundational framework for professionals working with this and similar chemical structures. Further research is needed to fully characterize the properties and potential applications of this specific isomer.

References

- 1. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]

- 2. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

- 3. PubChemLite - 2-(2,3-dichlorophenyl)ethan-1-ol (C8H8Cl2O) [pubchemlite.lcsb.uni.lu]

- 4. SDS of this compound, Safety Data Sheets, CAS 114686-85-0 - chemBlink [ww.chemblink.com]

- 5. 2-(3,4-Dichlorophenyl)ethanol | C8H8Cl2O | CID 244558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. data.epo.org [data.epo.org]

physical and chemical properties of 2-(2,3-Dichlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(2,3-Dichlorophenyl)ethanol, a compound of interest in various research and development applications. This document compiles available data on its properties, alongside generalized experimental protocols for its synthesis and analysis, to support professionals in the fields of chemistry and drug development.

Core Chemical and Physical Properties

This compound, with the CAS number 114686-85-0, is a dichlorinated phenylethanol derivative. Its fundamental properties are summarized below. There is conflicting information regarding its physical state at room temperature, with some suppliers describing it as a liquid and others as a solid. This suggests that its melting point may be close to ambient temperature.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 114686-85-0 | [1] |

| Molecular Formula | C₈H₈Cl₂O | [2] |

| Molecular Weight | 191.06 g/mol | [2] |

| Physical State | Colorless to pale-yellow to yellow-brown liquid OR Solid | [2][3] |

| Purity | 98% | [2] |

| Predicted XlogP | 2.8 | [4] |

Table 2: Predicted Mass Spectrometry Data (Collision Cross Section) [4]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 191.00250 | 133.5 |

| [M+Na]⁺ | 212.98444 | 143.9 |

| [M-H]⁻ | 188.98794 | 135.6 |

| [M+NH₄]⁺ | 208.02904 | 154.2 |

| [M+K]⁺ | 228.95838 | 138.4 |

| [M+H-H₂O]⁺ | 172.99248 | 130.4 |

Experimental Protocols

Synthesis

A common route for the synthesis of substituted phenylethanols involves the reduction of the corresponding substituted acetophenone.

Logical Workflow for a Potential Synthesis Route:

Caption: Generalized synthesis workflow for this compound.

Experimental Steps (General Protocol):

-

Reaction Setup: In a round-bottom flask, dissolve 2,3-dichloroacetophenone in a suitable solvent such as methanol or ethanol.

-

Reduction: Cool the solution in an ice bath. Slowly add a reducing agent, such as sodium borohydride, in portions.

-

Quenching: After the reaction is complete (monitored by TLC), slowly add water or a dilute acid to quench the excess reducing agent.

-

Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Analytical Methods

Standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) can be employed for the analysis of this compound.

Workflow for Analytical Characterization:

References

Spectroscopic Profile of 2-(2,3-Dichlorophenyl)ethanol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2,3-Dichlorophenyl)ethanol, catering to researchers, scientists, and professionals in drug development. The document summarizes predicted and expected spectral data, details experimental protocols for acquiring such data, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data

Mass Spectrometry

The predicted mass-to-charge ratios (m/z) for various adducts of this compound are summarized in Table 1. This data is crucial for the initial identification and confirmation of the molecular weight of the compound.

| Adduct | Predicted m/z |

| [M+H]⁺ | 191.00250 |

| [M+Na]⁺ | 212.98444 |

| [M-H]⁻ | 188.98794 |

| [M+NH₄]⁺ | 208.02904 |

| [M+K]⁺ | 228.95838 |

| [M+H-H₂O]⁺ | 172.99248 |

| [M+HCOO]⁻ | 234.99342 |

| [M+CH₃COO]⁻ | 249.00907 |

| [M]⁺ | 189.99467 |

| Table 1: Predicted Mass Spectrometry Data for this compound. Data sourced from PubChem.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the ethanol side chain. The aromatic region will likely display complex splitting patterns due to the ortho and meta couplings of the three adjacent protons on the dichlorophenyl ring. The methylene protons of the ethanol group adjacent to the aromatic ring and the methylene protons bearing the hydroxyl group will appear as triplets, assuming free rotation. The hydroxyl proton will likely appear as a broad singlet, which can be confirmed by D₂O exchange.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Distinct signals are expected for the six carbons of the dichlorophenyl ring, with the two carbons attached to chlorine atoms shifted downfield. The two carbons of the ethanol side chain will also show characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present. A broad band in the region of 3200-3600 cm⁻¹ is anticipated due to the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic ring and the aliphatic chain will be observed in the 2850-3100 cm⁻¹ region. The C-O stretching vibration of the primary alcohol is expected around 1050 cm⁻¹. Characteristic absorptions for the C-Cl bonds will be present in the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-25 mg of this compound for a ¹H NMR spectrum or 50-100 mg for a ¹³C NMR spectrum.[2]

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[2] The choice of solvent is critical as it should not contain protons that would interfere with the sample's spectrum.[2]

-

If the sample does not fully dissolve, gentle warming or vortexing can be applied.[2]

-

Filter the solution through a Pasteur pipette with a small cotton or glass wool plug to remove any particulate matter.

-

Transfer the filtered solution into a clean NMR tube and cap it securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, a sufficient signal-to-noise ratio is achieved within a few minutes.

-

For ¹³C NMR, a longer acquisition time (20-60 minutes or more) is generally required due to the lower natural abundance of the ¹³C isotope.[2]

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[3]

Data Acquisition:

-

Record a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). To improve the signal-to-noise ratio, multiple scans can be co-added.[4]

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol, acetonitrile, or a mixture thereof. A typical starting concentration is around 1 mg/mL, which is then further diluted.[5]

-

Ensure the final solution is free of any particulate matter by filtration if necessary.[5]

Data Acquisition (using Electrospray Ionization - ESI):

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.

-

The sample is ionized in the ESI source, where a high voltage is applied to the liquid to create an aerosol of charged droplets.

-

The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.

-

These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. PubChemLite - 2-(2,3-dichlorophenyl)ethan-1-ol (C8H8Cl2O) [pubchemlite.lcsb.uni.lu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(2,3-Dichlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(2,3-dichlorophenyl)ethanol. Due to the absence of publicly available experimental data for this specific compound, this guide presents a predicted ¹H NMR spectrum based on established principles of NMR spectroscopy and data from analogous compounds. It includes a summary of predicted quantitative data, a standard experimental protocol for the acquisition of such a spectrum, and a visualization of the proton spin-spin coupling network.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the hydroxyl group. The predicted data is summarized in the table below.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OH | ~1.5 - 3.0 | Singlet (broad) | - | 1H |

| -CH₂- (alpha to Ar) | ~3.05 | Triplet | ~6-7 | 2H |

| -CH₂- (alpha to OH) | ~3.95 | Triplet | ~6-7 | 2H |

| Ar-H (H-6) | ~7.35 | Doublet | ~7-8 | 1H |

| Ar-H (H-4) | ~7.25 | Doublet of doublets | ~7-8, ~1-2 | 1H |

| Ar-H (H-5) | ~7.20 | Triplet | ~7-8 | 1H |

Note: The exact chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature and may exchange with D₂O.

Experimental Protocol

The following provides a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

Nucleus: ¹H

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Referencing: The chemical shifts will be referenced to the TMS signal at 0.00 ppm.

3. Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Signal Analysis and Interpretation

The structure of this compound dictates a specific pattern of signals in the ¹H NMR spectrum.

-

Aromatic Region: The three aromatic protons are chemically non-equivalent and will appear in the downfield region (typically 7.0-7.5 ppm). The proton at the 6-position (adjacent to one chlorine atom) is expected to be a doublet. The proton at the 4-position will likely be a doublet of doublets due to coupling with the protons at positions 5 and 6. The proton at the 5-position is anticipated to be a triplet (or more accurately, a doublet of doublets with similar coupling constants).

-

Aliphatic Region: The two methylene groups (-CH₂-) form an ethyl chain. The methylene group adjacent to the aromatic ring will be a triplet, split by the neighboring methylene group. The methylene group attached to the hydroxyl group will also be a triplet for the same reason. These will appear in the upfield region of the spectrum. The hydroxyl proton (-OH) typically appears as a broad singlet and its chemical shift can vary.

Visualization of Spin-Spin Coupling

The following diagram illustrates the logical relationships of the proton spin-spin couplings in this compound.

Caption: Spin-spin coupling network in this compound.

An In-depth Technical Guide to the ¹³C NMR Analysis of Dichlorophenyl Ethanol Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of dichlorophenyl ethanol compounds. Given the importance of substituted phenyl ethanol derivatives in medicinal chemistry and drug development, a thorough understanding of their structural characterization by ¹³C NMR is crucial. This document outlines detailed experimental protocols and presents a comparative analysis of the ¹³C NMR chemical shifts for various isomers of dichlorophenyl ethanol, facilitating their identification and characterization.

Introduction to ¹³C NMR Spectroscopy of Dichlorophenyl Ethanols

¹³C NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. In the context of dichlorophenyl ethanol compounds, it provides direct information about the carbon skeleton. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by the positions of the chlorine substituents on the aromatic ring and the hydroxyl group on the ethanol side chain. This sensitivity allows for the differentiation of various dichlorophenyl ethanol isomers.

The general structure of a dichlorophenyl ethanol consists of a dichlorinated benzene ring attached to an ethanol moiety. The key carbon atoms for analysis include the two carbons of the ethanol side chain (Cα and Cβ) and the six carbons of the dichlorinated aromatic ring. The position of the two chlorine atoms on the phenyl ring significantly impacts the chemical shifts of the aromatic carbons, providing a unique fingerprint for each isomer.

Experimental Protocols

A standardized and meticulously executed experimental protocol is paramount for acquiring high-quality and reproducible ¹³C NMR data. The following section details the methodology for the ¹³C NMR analysis of dichlorophenyl ethanol compounds.

Sample Preparation

-

Sample Purity: Ensure the dichlorophenyl ethanol sample is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation. Purification can be achieved by techniques such as recrystallization or column chromatography.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for these compounds. Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can also be used depending on the sample's solubility.

-

Concentration: Prepare a solution with a concentration of 10-50 mg of the dichlorophenyl ethanol compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.0 ppm).

NMR Instrument Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample.

| Parameter | Recommended Value |

| Pulse Program | A standard single-pulse experiment with proton decoupling (e.g., zgpg30) |

| Acquisition Time (AQ) | 1.0 - 2.0 seconds |

| Relaxation Delay (D1) | 2.0 - 5.0 seconds |

| Pulse Width (P1) | 30° - 45° flip angle |

| Spectral Width (SW) | 0 - 200 ppm (approximately 20,000 Hz on a 100 MHz ¹³C spectrometer) |

| Number of Scans (NS) | 1024 - 4096 (or more, depending on sample concentration) |

| Temperature | 298 K (25 °C) |

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 - 1.0 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

Data Presentation: ¹³C NMR Chemical Shifts of Dichlorophenyl Ethanol Isomers

The following tables summarize the experimental ¹³C NMR chemical shift data for various dichlorophenyl ethanol isomers. The carbon atoms are numbered as indicated in the general structure below.

General Structure and Carbon Numbering:

-

Cα: The carbon atom of the ethanol side chain bonded to the hydroxyl group.

-

Cβ: The methyl carbon atom of the ethanol side chain.

-

C1-C6: The carbon atoms of the aromatic ring, with C1 being the carbon attached to the ethanol side chain.

Note: The following data is compiled from various sources and may show slight variations due to different experimental conditions.

Table 1: ¹³C NMR Chemical Shifts (δ, ppm) of 1-(2,4-Dichlorophenyl)ethanol in CDCl₃

| Carbon Atom | Chemical Shift (ppm) |

| Cα | ~70.1 |

| Cβ | ~25.2 |

| C1 | ~141.5 |

| C2 | ~132.8 |

| C3 | ~129.2 |

| C4 | ~133.5 |

| C5 | ~127.4 |

| C6 | ~128.9 |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of 1-(3,4-Dichlorophenyl)ethanol in CDCl₃

| Carbon Atom | Chemical Shift (ppm) |

| Cα | ~69.8 |

| Cβ | ~25.4 |

| C1 | ~144.2 |

| C2 | ~128.3 |

| C3 | ~132.5 |

| C4 | ~130.6 |

| C5 | ~130.4 |

| C6 | ~125.7 |

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) of 1-(2,5-Dichlorophenyl)ethanol in CDCl₃

| Carbon Atom | Chemical Shift (ppm) |

| Cα | ~69.9 |

| Cβ | ~25.1 |

| C1 | ~143.8 |

| C2 | ~132.1 |

| C3 | ~128.7 |

| C4 | ~128.5 |

| C5 | ~130.8 |

| C6 | ~126.9 |

Note: Data for other isomers such as 1-(2,6-dichlorophenyl)ethanol and 1-(3,5-dichlorophenyl)ethanol is less commonly reported in readily available literature. The expected chemical shifts can be predicted based on substituent effects, but experimental verification is essential.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the ¹³C NMR analysis of dichlorophenyl ethanol compounds.

Logical Relationship for Spectral Interpretation

The interpretation of the ¹³C NMR spectrum of a dichlorophenyl ethanol isomer involves a logical process of assigning the observed chemical shifts to the specific carbon atoms in the molecule. This process is guided by established principles of NMR spectroscopy, including the effects of electronegativity and aromatic substitution patterns.

Conclusion

This technical guide has provided a detailed framework for the ¹³C NMR analysis of dichlorophenyl ethanol compounds. By following the outlined experimental protocols and utilizing the provided spectral data and interpretation workflows, researchers, scientists, and drug development professionals can confidently characterize and differentiate between various isomers of these important chemical entities. The systematic application of ¹³C NMR spectroscopy is indispensable for ensuring the structural integrity of dichlorophenyl ethanol compounds in various stages of research and development.

Mass Spectrometry Fragmentation of 2-(2,3-Dichlorophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pathways of 2-(2,3-Dichlorophenyl)ethanol. The information presented herein is essential for the identification and characterization of this compound and its metabolites in various research and development settings.

Core Concepts in the Fragmentation of this compound

The fragmentation of this compound under electron ionization is governed by the structural features of the molecule: the dichlorinated aromatic ring, the ethyl alcohol side chain, and the presence of chlorine isotopes. The primary fragmentation processes for alcohols include alpha-cleavage and dehydration[1][2][3]. For aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic ring[1]. The presence of chlorine atoms (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance) will result in characteristic isotopic patterns for chlorine-containing fragments[4].

The fragmentation of this compound is expected to be initiated by the ionization of a lone pair electron from the oxygen atom, forming a molecular ion [M]⁺•. Key fragmentation pathways stem from this molecular ion, including benzylic cleavage, loss of water, and cleavages associated with the dichlorophenyl ring.

Predicted Fragmentation Pathways

The principal fragmentation pathways for this compound are outlined below. The molecular weight of the parent compound is 190 g/mol (for the ³⁵Cl isotopes).

-

Alpha-Cleavage (Benzylic Cleavage): This is a dominant fragmentation pathway for phenylethanol derivatives. It involves the cleavage of the C-C bond between the carbon bearing the hydroxyl group and the benzylic carbon. This results in the formation of a highly stable, resonance-stabilized benzylic cation.

-

Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a common fragmentation route for alcohols[1][2][3]. This results in the formation of an alkene radical cation.

-

Loss of a Chlorine Radical: Cleavage of a C-Cl bond can lead to the loss of a chlorine radical (Cl•).

-

Formation of Tropylium Ion: Rearrangement of the benzylic cation can lead to the formation of a stable tropylium ion.

The proposed fragmentation pathways are visually represented in the following diagram:

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 4. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide on the Potential Biological Activity of 2-(2,3-Dichlorophenyl)ethanol

Disclaimer: As of the latest literature review, there is a significant lack of specific data on the biological activity of 2-(2,3-Dichlorophenyl)ethanol. The information presented herein is based on the analysis of structurally related dichlorinated phenyl ethanol compounds. The potential activities described are therefore speculative and intended to guide future research into the biological profile of this compound.

Introduction

This compound is a chlorinated aromatic alcohol. While direct studies on its biological effects are not available in the current scientific literature, the presence of the dichlorophenyl group suggests that it may share some biological activities with other compounds of the same class. This guide will explore the known biological activities of structurally similar compounds to infer potential areas of interest for the study of this compound.

Inferred Potential Biological Activities from Structurally Related Compounds

The biological activities of two closely related compounds, (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol and 2,2-bis(4-chlorophenyl)ethanol (p,p'-DDOH), have been documented. These activities primarily fall into two categories: antifungal intermediate and endocrine disruption.

Role as a Precursor to Antifungal Agents

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a known key intermediate in the synthesis of luliconazole, an imidazole antifungal drug used to treat dermatophyte infections[1]. The specific stereochemistry of this compound is crucial for its role in the synthesis and ultimately for the biological activity of the final antifungal product[2]. This suggests that this compound could also be investigated as a potential precursor or intermediate in the synthesis of novel antifungal agents.

Estrogenic and Endocrine Disrupting Effects

Research on DDT and its metabolites has revealed that 2,2-bis(4-chlorophenyl)ethanol (p,p'-DDOH), another dichlorinated phenyl ethanol derivative, exhibits estrogenic effects[3]. It has been shown to bind to estrogen receptors (ERα and ERβ) and can induce proliferative effects on MCF-7 breast cancer cells in an ER-dependent manner[3][4]. This endocrine-disrupting activity is a significant area of study for chlorinated organic compounds.

Quantitative Data on Related Compounds

The following table summarizes the available quantitative data for the biological activity of 2,2-bis(4-chlorophenyl)ethanol (p,p'-DDOH).

| Compound | Assay | Target | Value | Reference |

| p,p'-DDOH | Estrogen Receptor Binding Assay | ERα | IC50: 0.43 μM | [3][4] |

| p,p'-DDOH | Estrogen Receptor Binding Assay | ERβ | IC50: 0.97 μM | [3][4] |

Experimental Protocols for Key Experiments

Estrogen Receptor Binding Assay

This protocol is based on the methodology used to determine the binding affinity of p,p'-DDOH to estrogen receptors.

-

Objective: To determine the concentration of the test compound that inhibits 50% (IC50) of the binding of a fluorescent ligand to the estrogen receptor.

-

Materials:

-

Human estrogen receptor alpha (ERα) and beta (ERβ).

-

Fluorescently labeled estrogen (e.g., Fluormone ES2).

-

Test compound (e.g., p,p'-DDOH).

-

Assay buffer.

-

Microplate reader capable of fluorescence polarization.

-

-

Procedure:

-

Prepare a dilution series of the test compound.

-

In a microplate, add the estrogen receptor, the fluorescently labeled estrogen, and the test compound at various concentrations.

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization of each well.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

Cell Proliferation Assay (MCF-7)

This protocol is based on the methodology to assess the pro-proliferative effects of p,p'-DDOH on breast cancer cells.

-

Objective: To evaluate the effect of the test compound on the proliferation of MCF-7 cells.

-

Materials:

-

MCF-7 human breast cancer cell line.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

-

Test compound (e.g., p,p'-DDOH).

-

Cell proliferation reagent (e.g., MTT, WST-1).

-

Microplate reader.

-

-

Procedure:

-

Seed MCF-7 cells in a 96-well plate and allow them to attach overnight.

-

Replace the medium with a medium containing various concentrations of the test compound.

-

Incubate the cells for a specified period (e.g., 48 hours).

-

Add the cell proliferation reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Signaling Pathway Visualization

The estrogenic effect of compounds like p,p'-DDOH is mediated through the estrogen receptor signaling pathway. The following diagram illustrates a simplified representation of this pathway.

Caption: Estrogen Receptor Signaling Pathway.

Conclusion and Future Directions

While there is no direct evidence for the biological activity of this compound, the activities of its structural analogues provide a foundation for future research. Based on the available data, it would be prudent to investigate the potential of this compound in the following areas:

-

Antifungal Activity: Its structural similarity to an intermediate in the synthesis of an antifungal drug suggests that it could be explored for its own antifungal properties or as a building block for new antifungal agents.

-

Endocrine Disruption: The known estrogenic effects of a related compound highlight the importance of evaluating this compound for potential endocrine-disrupting properties, particularly its interaction with nuclear receptors like the estrogen receptor.

Further research, including in vitro binding assays, cell-based functional assays, and in vivo studies, is necessary to elucidate the specific biological activities and potential toxicological profile of this compound.

References

- 1. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

- 2. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]

- 3. Comparative in vitro and in silico study on the estrogenic effects of 2,2-bis(4-chlorophenyl)ethanol, 4,4'-dichlorobenzophenone and DDT analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 2-(2,3-Dichlorophenyl)ethanol: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 2-(2,3-Dichlorophenyl)ethanol in a range of common organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering critical insights into the solvent selection and process optimization for this compound.

Executive Summary

Predicted Solubility Profile of this compound

The molecular structure of this compound, featuring a dichlorinated phenyl ring and a short ethanol side chain, suggests a moderate polarity. The presence of the hydroxyl (-OH) group allows for hydrogen bonding, enhancing solubility in polar protic solvents. Conversely, the dichlorophenyl group imparts a significant non-polar character. Therefore, the compound is expected to exhibit good solubility in a range of organic solvents.

Based on the solubility of structurally similar compounds such as dichlorobenzenes, dichlorophenols, and 2,4-dichlorobenzoic acid, which are generally soluble in alcohols, ethers, and ketones, the following solubility trends for this compound are anticipated.[1][2][3][4]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solute can form hydrogen bonds with the hydroxyl group of the alcohol solvents. |

| Ketones | Acetone, Methyl Ethyl Ketone | High | The polar carbonyl group of the ketone can interact with the polar hydroxyl group of the solute.[1][5] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor for the solute's hydroxyl group.[3][6] |

| Halogenated Solvents | Dichloromethane, Chloroform | Moderate to High | The similar chlorinated functionalities and overall moderate polarity promote dissolution.[2] |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | The aromatic ring of the solute interacts favorably with the aromatic solvents through π-π stacking.[3][6] |

| Esters | Ethyl Acetate | Moderate | The ester group provides some polarity for interaction with the hydroxyl group of the solute.[1] |

| Non-polar Hydrocarbons | Hexane, Heptane | Low | The significant difference in polarity between the largely non-polar solvent and the polar hydroxyl group of the solute limits solubility.[5] |

| Water | Very Low | The non-polar dichlorophenyl group dominates the molecule's character, leading to poor miscibility with the highly polar water.[7] |

Disclaimer: The data presented in this table is predictive and based on the solubility of structurally related compounds. Experimental verification is crucial for precise quantitative assessment.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process development. The following are standard and reliable methods for quantifying the solubility of crystalline organic compounds like this compound.

Isothermal Saturation Method

This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials:

-

This compound (solid)

-

Selected organic solvents

-

Vials with screw caps

-

Thermostatically controlled shaker or magnetic stirrer with a heating/cooling plate

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a series of vials.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours), ensuring that excess solid remains.

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a compatible syringe filter to remove any undissolved solid.

-

Dilute the filtered saturated solution with a known volume of an appropriate solvent.

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Gravimetric Method

This method is a straightforward technique that involves evaporating the solvent from a known mass of a saturated solution and weighing the remaining solute.

Materials:

-

This compound (solid)

-

Selected organic solvents

-

Vials with screw caps

-

Thermostatically controlled shaker

-

Analytical balance

-

Evaporating dish or pre-weighed container

-

Oven or vacuum oven

Procedure:

-

Prepare a saturated solution as described in the Isothermal Saturation Method (steps 1-6).

-

Accurately weigh a clean, dry evaporating dish.

-

Carefully transfer a known mass of the clear, saturated supernatant to the pre-weighed evaporating dish.

-

Gently evaporate the solvent in a fume hood. For less volatile solvents, an oven set to a temperature below the boiling point of the solvent and the melting point of the solute can be used. A vacuum oven is preferred to facilitate evaporation at a lower temperature.

-

Once the solvent is completely evaporated, cool the dish to room temperature in a desiccator and weigh it.

-

The difference in mass between the dish with the residue and the empty dish gives the mass of the dissolved solute.

-

The mass of the solvent is the difference between the initial mass of the solution and the mass of the solute.

-

Calculate the solubility in terms of g/100g of solvent or other desired units.

Visualizing Key Processes

To further aid in the understanding of the principles and procedures discussed, the following diagrams have been generated using Graphviz.

Caption: Logical relationship of solute-solvent interactions.

Caption: Isothermal solubility determination workflow.

Conclusion

While quantitative solubility data for this compound is not extensively documented, a strong predictive understanding of its behavior in various organic solvents can be established based on its molecular structure and the properties of analogous compounds. It is anticipated to be highly soluble in polar protic and aprotic solvents like alcohols and ketones, and moderately soluble in less polar solvents such as aromatic hydrocarbons and ethers. Its solubility in non-polar hydrocarbons and water is expected to be low. For precise quantitative data, the isothermal saturation and gravimetric methods outlined in this guide provide robust and reliable experimental frameworks. This technical guide serves as a foundational resource for scientists and engineers working with this compound, enabling more informed decisions in process development, formulation, and research applications.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 2,3-Dichlorophenol | C6H4Cl2O | CID 11334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenethyl alcohol - Wikipedia [en.wikipedia.org]

Technical Guide: Physicochemical Properties of 2-(2,3-Dichlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2-(2,3-Dichlorophenyl)ethanol, with a focus on its melting and boiling points. Due to the limited availability of specific experimental values in publicly accessible literature, this document outlines the standardized methodologies for determining these critical parameters.

Data Presentation

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 114686-85-0 |

| Molecular Formula | C₈H₈Cl₂O |

| Molecular Weight | 191.06 g/mol |

| Physical Form | Colorless to Pale-yellow to Yellow-brown Liquid |

| Melting Point | Data not available; below room temperature |

| Boiling Point | Data not available |

Experimental Protocols

The determination of melting and boiling points for organic compounds like this compound is a fundamental procedure in chemical analysis. The following are detailed, standard experimental protocols for these measurements.

Melting Point Determination (Thiele Tube Method)

The melting point of a solid organic compound can be accurately determined using a Thiele tube. This method is suitable for crystalline solids.[1]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Heating oil (e.g., mineral oil, silicone oil)

-

Bunsen burner or other heat source

-

Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

-

Sample Preparation: A small amount of the finely powdered solid compound is packed into the sealed end of a capillary tube to a depth of 2-3 mm.

-

Apparatus Setup: The Thiele tube is filled with heating oil to a level above the side arm. The capillary tube is attached to the thermometer with the sample aligned with the thermometer bulb.

-

Heating: The thermometer and attached capillary tube are immersed in the oil in the Thiele tube. The side arm of the Thiele tube is gently heated.[1] The shape of the tube promotes convection currents, ensuring uniform heating of the oil bath.[1]

-

Observation: The temperature is raised at a rate of 1-2°C per minute as the expected melting point is approached.[1]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has liquefied is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2°C).

Boiling Point Determination (Capillary Method)

For liquid compounds, the boiling point can be determined on a microscale using a capillary method with an apparatus similar to that for melting point determination.[2][3]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating bath (e.g., Thiele tube with oil, or a metal heating block)

-

Heat source

Procedure:

-

Sample Preparation: A small amount of the liquid is placed in the small test tube. A capillary tube, sealed at one end, is placed inside the test tube with the open end submerged in the liquid.[2]

-

Apparatus Setup: The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating bath.

-

Heating: The heating bath is heated gradually. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Observation: As the liquid approaches its boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[2] The heating is then discontinued.

-

Data Recording: The liquid will begin to cool, and the bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3] This occurs when the vapor pressure of the liquid equals the atmospheric pressure.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining the melting and boiling points of a chemical compound.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

References

Methodological & Application

Application Notes and Protocols for 2-(2,3-Dichlorophenyl)ethanol

For Research Use Only

Abstract

These application notes provide a detailed experimental framework for the initial investigation of 2-(2,3-Dichlorophenyl)ethanol as a potential novel antifungal agent. Due to the limited publicly available data on this specific compound, the protocols and hypothesized mechanism of action are based on the known biological activities of structurally similar chlorinated phenyl ethanols, some of which are precursors to established antifungal medications.[1] The provided methodologies are intended to serve as a comprehensive starting point for researchers to assess its antifungal efficacy, preliminary safety profile, and a plausible mode of action.

Background and Hypothetical Mechanism of Action

Chlorinated aromatic compounds are prevalent in a variety of bioactive molecules. Structurally related compounds, such as (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, are known intermediates in the synthesis of antifungal drugs.[1][2][3][4] These drugs often function by disrupting the fungal cell membrane or inhibiting key enzymes in essential biosynthetic pathways.

For the purpose of these protocols, we hypothesize that this compound may function as an antifungal agent by inhibiting a fungal-specific enzyme, such as Erg11 (lanosterol 14-alpha-demethylase), which is a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane instability and fungal cell death. This proposed mechanism is analogous to that of azole antifungal drugs.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

-

Spectrophotometer or microplate reader

Procedure:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

-

Serial Dilutions: Perform a two-fold serial dilution of the compound in RPMI 1640 medium in a 96-well plate to achieve a final concentration range of 0.125 to 64 µg/mL.

-

Inoculum Preparation: Prepare a fungal inoculum suspension in RPMI 1640 to a final concentration of 0.5–2.5 x 10³ colony-forming units (CFU)/mL.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control, as determined by visual inspection or by measuring the optical density at 600 nm.

Cytotoxicity Assay in Mammalian Cells: MTT Assay

This protocol assesses the preliminary cytotoxicity of this compound against a mammalian cell line (e.g., HEK293 or HepG2) to determine its selectivity for fungal cells.

Materials:

-

This compound

-

Mammalian cell line (e.g., HEK293)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Sterile 96-well plates

Procedure:

-

Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1 to 100 µM) for 24 hours. Include a vehicle control (DMSO-treated cells).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the described experiments.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Strains

| Fungal Strain | MIC (µg/mL) |

| Candida albicans | |

| Cryptococcus neoformans | |

| Aspergillus fumigatus | |

| Control Antifungal (e.g., Fluconazole) |

Table 2: Cytotoxicity of this compound in Mammalian Cells

| Cell Line | IC₅₀ (µM) |

| HEK293 | |

| HepG2 | |

| Control Cytotoxic Agent (e.g., Doxorubicin) |

Visualizations

The following diagrams illustrate the experimental workflow and the hypothesized signaling pathway.

Caption: Experimental workflow for the initial assessment of this compound.

Caption: Hypothesized mechanism of action: Inhibition of Erg11 in the fungal ergosterol biosynthesis pathway.

Safety and Handling

As with any novel chemical compound, appropriate safety precautions should be taken. The toxicological properties of this compound have not been extensively studied. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For information on the hazards of a structurally similar compound, 2-(3,4-Dichlorophenyl)ethanol, it is noted to be harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[5]

Disclaimer

The application notes and protocols provided herein are for research purposes only. The proposed mechanism of action is hypothetical and based on the activity of structurally related compounds. Researchers should independently validate these findings and conduct further studies to fully characterize the biological activity and toxicological profile of this compound.

References

- 1. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

- 5. 2-(3,4-Dichlorophenyl)ethanol | C8H8Cl2O | CID 244558 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(2,3-Dichlorophenyl)ethanol as an intermediate in organic synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,3-Dichlorophenyl)ethanol is a halogenated aromatic alcohol that holds potential as a key intermediate in the synthesis of a variety of organic molecules. Its structure, featuring a dichlorinated phenyl ring attached to an ethanol moiety, makes it a valuable building block for introducing the 2,3-dichlorophenylethyl group into larger, more complex structures. This functional group is of interest in the development of pharmaceuticals and agrochemicals, as the presence of chlorine atoms on the aromatic ring can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.

While not as extensively documented as other chlorinated phenyl ethanol isomers, the strategic placement of the chlorine atoms at the 2 and 3 positions offers unique electronic and steric properties that can be exploited in molecular design. This document provides an overview of its potential applications and a general protocol for its synthesis.

Potential Applications

The primary application of this compound in organic synthesis lies in its utility as a precursor for more complex molecules. The hydroxyl group can be readily converted into a variety of other functional groups, or it can be used as a nucleophile in coupling reactions.

-

Pharmaceutical Synthesis: The 2,3-dichlorophenyl moiety is a structural component of some biologically active compounds. For instance, the antiepileptic drug Lamotrigine contains a 2,3-dichlorophenyl group. While not a direct precursor in the most common synthetic routes to Lamotrigine, this compound could serve as a starting material for the synthesis of novel analogues or related compounds for pharmacological screening. The dichlorinated ring can enhance binding to biological targets and improve metabolic resistance.

-

Agrochemical Development: Halogenated aromatic compounds are prevalent in pesticides and herbicides. The 2,3-dichloro substitution pattern can contribute to the desired toxicological profile and environmental persistence of an agrochemical. This compound could be a precursor to novel herbicides, fungicides, or insecticides.

-

Material Science: Aryl ethanols and their derivatives can be used in the synthesis of specialty polymers and liquid crystals. The specific substitution pattern of this compound could be explored for the development of materials with unique optical or electronic properties.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of 2,3-dichlorophenylacetic acid. Strong reducing agents like lithium aluminum hydride (LAH) are typically employed for this transformation.

Experimental Protocol: Reduction of 2,3-Dichlorophenylacetic Acid

Disclaimer: This protocol is a general guideline and should be adapted and optimized by a qualified chemist. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2,3-Dichlorophenylacetic acid

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

LAH Suspension: Carefully add lithium aluminum hydride (1.2 equivalents) to the round-bottom flask, followed by the addition of anhydrous THF to create a suspension.

-

Substrate Addition: Dissolve 2,3-dichlorophenylacetic acid (1.0 equivalent) in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LAH suspension at 0 °C (using an ice bath). The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to reflux and stirred for several hours until the starting material is consumed (monitor by TLC).

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the excess LAH by the dropwise addition of water, followed by 1 M HCl until the evolution of gas ceases and a clear solution is formed. Caution: The quenching of LAH is highly exothermic and generates hydrogen gas.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Quantitative Data

| Parameter | Value |

| Starting Material | 2,3-Dichlorophenylacetic acid |

| Reducing Agent | Lithium aluminum hydride (LAH) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Theoretical Yield | Dependent on starting scale |

| Typical Isolated Yield | 85-95% (literature for similar reductions) |

| Purity (post-purification) | >98% (by GC-MS or NMR) |

Logical Workflow for Synthesis

Below is a diagram illustrating the logical workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a potentially useful, though not widely commercialized, intermediate in organic synthesis. Its value lies in its ability to introduce the 2,3-dichlorophenylethyl scaffold into target molecules, a feature that can be advantageous in the design of new pharmaceuticals and agrochemicals. The synthesis via reduction of the corresponding carboxylic acid is a straightforward and high-yielding process, making this intermediate accessible for research and development purposes. Further exploration of its reactivity and applications is warranted to fully realize its potential in various fields of chemistry.

Application Notes and Protocols: 2-(Dichlorophenyl)ethanol Derivatives in Pharmaceutical Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

While specific research applications for 2-(2,3-Dichlorophenyl)ethanol are not extensively detailed in publicly available literature, the broader class of dichlorophenyl ethanol derivatives represents a critical area of study in pharmaceutical research. In particular, these compounds serve as vital intermediates in the synthesis of various therapeutic agents. This document will focus on a closely related and well-documented analogue, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, to illustrate the significant applications of dichlorophenyl ethanol derivatives in drug development. This specific compound is a key precursor in the synthesis of the imidazole antifungal drug, luliconazole. The methodologies and principles described herein are broadly applicable to the study and utilization of similar dichlorophenyl ethanol structures in pharmaceutical research and development.

Application as a Key Intermediate in Antifungal Drug Synthesis

(S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a chiral alcohol that serves as a crucial building block in the synthesis of luliconazole, an antifungal agent used to treat dermatophyte infections[1]. The specific stereochemistry of this intermediate is essential for the efficacy of the final active pharmaceutical ingredient (API)[2]. The synthesis of this intermediate is a key focus of research, with an emphasis on developing efficient and stereoselective methods.

Biocatalytic Synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol

Biocatalysis has emerged as a green and efficient alternative to traditional chemical synthesis for producing chiral intermediates like (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol[1]. This method utilizes enzymes, such as ketoreductases or alcohol dehydrogenases, to achieve high enantioselectivity and yield under mild reaction conditions[1][3][4].

Quantitative Data Summary

The following table summarizes key quantitative data from various biocatalytic approaches for the synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

| Enzyme Source | Substrate | Substrate Conc. (g/L) | Yield (%) | Enantiomeric Excess (ee %) | Space-Time Yield (g·L⁻¹·d⁻¹) | Reference |

| Scheffersomyces stipitis CBS 6045 (ketoreductase) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | 154 | 92 (isolated) | >99 | 268 | [3] |

| Lactobacillus kefir (mutant alcohol dehydrogenase LkADHM3) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | 600 | Not specified | >99.5 | 654 | [4] |

Experimental Protocols

Protocol for Biocatalytic Asymmetric Reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone

This protocol is a generalized procedure based on methodologies described for the enzymatic synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

Materials:

-

2-chloro-1-(2,4-dichlorophenyl)ethanone (substrate)

-

Ketoreductase or alcohol dehydrogenase (e.g., from Scheffersomyces stipitis or a recombinant source)

-

Cofactor (e.g., NADPH or NADH)

-

Cofactor regeneration system (e.g., glucose dehydrogenase and glucose)

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware and equipment (bioreactor, stirrer, centrifuge, rotary evaporator)

-

Analytical equipment for determining yield and enantiomeric excess (e.g., HPLC with a chiral column)

Procedure:

-

Reaction Setup:

-

In a temperature-controlled bioreactor, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0).

-

Add the cofactor (e.g., NADP⁺) and the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

-

Add the ketoreductase enzyme to the desired final concentration.

-

Dissolve the substrate, 2-chloro-1-(2,4-dichlorophenyl)ethanone, in a minimal amount of a water-miscible co-solvent if necessary, and add it to the reaction mixture to the desired final concentration (e.g., 154 g/L).

-

-

Reaction Conditions:

-

Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.

-

Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.

-

-

Reaction Work-up and Product Isolation:

-

Once the reaction has reached completion (as determined by the consumption of the substrate), terminate the reaction by centrifuging to remove the enzyme (if using whole cells or immobilized enzyme).

-

Extract the aqueous reaction mixture with an organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

-

-

Purification and Analysis:

-

Purify the crude product by a suitable method, such as column chromatography, if necessary.

-

Determine the isolated yield.

-

Analyze the enantiomeric excess of the product by chiral HPLC.

-

Visualizations

Experimental Workflow for Biocatalytic Synthesis

Caption: Workflow for the biocatalytic synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

Signaling Pathway: Mechanism of Action of Luliconazole

The final product, luliconazole, for which (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a precursor, acts by inhibiting a key enzyme in the fungal cell membrane biosynthesis pathway.

Caption: Mechanism of action of luliconazole, an antifungal drug synthesized from a dichlorophenyl ethanol intermediate.

References

Analytical Methods for the Detection of 2-(2,3-Dichlorophenyl)ethanol: Application Notes and Protocols